Boiling Point: Para-Substitution Elevates Boiling Point by 25.6°C vs. Meta-Isomer
The para-substituted 3-(4-(dimethylamino)phenoxy)propan-1-ol exhibits a boiling point of 332.2°C at 760 mmHg [1], compared to 306.6°C for the meta-substituted isomer 3-(3-(dimethylamino)phenoxy)propan-1-ol (CAS 81785-53-7) [2], representing a quantified elevation of +25.6°C. This difference is attributable to the linear molecular geometry of the para isomer, which promotes more ordered intermolecular packing and stronger dipole-dipole interactions relative to the bent meta configuration.
| Evidence Dimension | Boiling point (normal boiling point at atmospheric pressure) |
|---|---|
| Target Compound Data | 332.2°C at 760 mmHg |
| Comparator Or Baseline | 3-(3-(Dimethylamino)phenoxy)propan-1-ol: 306.6°C at 760 mmHg |
| Quantified Difference | +25.6°C (target minus comparator) |
| Conditions | Predicted normal boiling point at 760 mmHg (PINPOOLS database, computed property) |
Why This Matters
A 25.6°C higher boiling point provides a wider fractional distillation window, reducing cross-contamination risk during solvent-swap or purification steps in multi-step pharmaceutical intermediate synthesis.
- [1] PINPOOLS. 3-[4-(dimethylamino)phenoxy]propan-1-ol - Product Procurement Data. PINPOOLS B2B Marketplace. Available at: https://pinpools.com/jp/marketplace/3-4-dimethylaminophenoxypropan-1-ol-85665-75-4 View Source
- [2] PINPOOLS. 3-[3-(dimethylamino)phenoxy]propan-1-ol - Product Procurement Data. PINPOOLS B2B Marketplace. Available at: https://pinpools.com/de/marketplace/3-3-dimethylaminophenoxypropan-1-ol-81785-53-7 View Source
